(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine
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Overview
Description
(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine is a fluorinated amine compound characterized by the presence of a trifluoromethyl group and a pyrrolidine ring attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the pyrrolidine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Fluorobenzene: A benzene ring with a single fluorine atom attached.
Trifluoromethylbenzene: Similar to trifluorotoluene but with different substitution patterns.
Uniqueness
(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C12H15F3N2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11(16)9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6,11H,1-2,7-8,16H2/t11-/m1/s1 |
InChI Key |
YAMWGUKXWANFLG-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
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